Sigma-1 Receptor Binding Affinity Retention
While direct radioligand binding data for 1,4-Dibenzyl-6-fluoro-1,4-diazepane is not yet published, the essential 1,4-dibenzyl-1,4-diazepane pharmacophore demonstrates high σ1 receptor affinity. The non-fluorinated analog (compound 4a) exhibits a Ki of 7.4 nM at σ1 receptors [1]. This value serves as the baseline potency for the scaffold. The 6-fluoro derivative is rationally designed to maintain this core interaction while introducing the fluorine atom's electronic effects, which are known to enhance binding through polar and steric interactions in analogous systems [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly determined; predicted to be in the low nanomolar range based on scaffold homology |
| Comparator Or Baseline | 1,4-Dibenzyl-1,4-diazepane (non-fluorinated core): Ki = 7.4 nM |
| Quantified Difference | N/A (predicted retention of low nanomolar affinity) |
| Conditions | Receptor binding assay using radiolabeled ligands against cloned human σ1 receptors [1] |
Why This Matters
This establishes the compound's potential as a high-affinity σ1 receptor ligand, providing a rational basis for its selection in neurological and oncological target engagement studies.
- [1] Bedürftig S, Wünsch B. 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity. Eur J Med Chem. 2009;44(2):519-525. View Source
- [2] Al-Ghanim L, et al. SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies. Bioorg Med Chem. 2019;27(12):2629-2636. View Source
